molecular formula C9H7F3INO2 B1453089 Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate CAS No. 872624-52-7

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Numéro de catalogue B1453089
Numéro CAS: 872624-52-7
Poids moléculaire: 345.06 g/mol
Clé InChI: ILCBGAMVQYUDFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 872624-52-7 . It has a molecular weight of 345.06 . The IUPAC name for this compound is methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is 1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator and shipped at room temperature .

Applications De Recherche Scientifique

Synthesis and Application in Anticancer Agents

  • Synthesis of Nilotinib : Wang Cong-zhan (2009) describes the synthesis of Nilotinib, an antitumor agent, using various compounds including trifluoromethylphenylamine, a compound structurally related to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This process involves multiple steps of protection, hydrolysis, and condensation, demonstrating the application of similar compounds in cancer treatment (Wang Cong-zhan, 2009).

  • Synthesis of Anticancer Drug DACA : S. Gamage et al. (1997) reported the synthesis of substituted acridine-4-carboxylic acids leading to the production of DACA, an anticancer drug. Their study highlights the use of compounds like Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in the development of effective cancer treatments (S. Gamage et al., 1997).

Chemical Synthesis and Structure Analysis

  • Synthesis of Hydrolysis and Saponification Products : Pedro A. Alemán et al. (1999) studied the hydrolysis and saponification of methyl benzoates, including trifluoromethylbenzoates, under high temperatures. This research is crucial for understanding the chemical behavior and potential applications of compounds like Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in various reactions (Pedro A. Alemán et al., 1999).

  • Study of Molecular Structures : J. Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures of various substituted benzoates. Their research provides insights into the molecular arrangements and interactions of compounds similar to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, which is essential for understanding its potential applications in material science and pharmacology (J. Portilla et al., 2007).

  • Exploration of Novel Chemical Reagents : J. Casimir et al. (2002) described the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives. This study underscores the role of compounds structurally related to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in novel chemical synthesis processes (J. Casimir et al., 2002).

  • Development of Enzyme Inhibitors : M. S. Shaik et al. (2020) synthesized compounds for potential α-glucosidase inhibitory activity. Their work highlights the use of trifluoromethylphenyl compounds in developing inhibitors for enzymes, suggesting possible applications for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in biochemical research and drug development (M. S. Shaik et al., 2020).

Safety And Hazards

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305, P351, P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBGAMVQYUDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700956
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

CAS RN

872624-52-7
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of methyl 2-amino-4-trifluoromethylbenzoate (178 g, 812 mmol) in ethanol (3.3 L) to a suspension of iodine (206.1 g, 812 mmol) and silver (II) sulfate (253 g, 812 mmol) in ethanol (5 L) at room temperature under an atmosphere of nitrogen and stir for 2 h. Filter the suspension through a pad of a Celite®, wash the pad with additional ethanol (2 L) and remove the solvents from the combined filtrates under reduced pressure at 40° C. Dissolve the residue in ethyl acetate (7.5 L) and wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to give the title compound as a pale brown crystalline solid (276.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.39 (1H, s), 6.99 (1H, s), 5.93 (2H, s), 3.90 (3 H, s).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
206.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
253 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-trifluoromethyl-benzoic acid methyl ester (51.5 g, 235 mmol), iodine (55.1 g, 217 mmol) and silver sulfate (73.3 g, 234 mmol) in EtOH (1560 mL) was stirred for 1 h at r.t. under nitrogen. The suspension was then filtered and the filtrate diluted with EtOAc and washed once with a 10% aqueous sodium thiosulfate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 2-amino-5-iodo-4-trifluoromethyl-benzoic acid methyl ester (67.5 g, 196 mmol, 83%) as a brown solid, m.p. 101-103° C., ESI-MS: m/z 346 [M+H]+.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
1560 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 6
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.